molecular formula C75H125N21O23 B1264443 Neamphamide A

Neamphamide A

Cat. No.: B1264443
M. Wt: 1688.9 g/mol
InChI Key: MFLVVHMXLFFREB-OZERTKLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2R,3S,4S)-4-[[(4S)-4-[[(2S)-4-amino-2-[(3-hydroxy-2,4,6-trimethylheptanoyl)amino]-4-oxobutanoyl]amino]-7-(diaminomethylideneamino)-2,3-dihydroxyheptanoyl]amino]-N’-[(3R,9S,12S,15R,18R,21R,22R,25S)-3-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)-methoxymethyl]-10,22-dimethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20,24-octaoxo-23-oxa-1,4,7,10,13,16,19-heptazabicyclo[2340]nonacosan-21-yl]-2,3-dimethylpentanediamide is a complex organic molecule with significant biological activity This compound is known for its intricate structure, which includes multiple chiral centers, amino groups, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The synthetic route typically begins with the preparation of the core structure, followed by the sequential addition of various functional groups.

    Core Structure Formation: The initial step involves the formation of the bicyclic core structure through a series of cyclization reactions. This step often requires the use of strong acids or bases to facilitate ring closure.

    Functional Group Addition: Subsequent steps involve the addition of amino, hydroxyl, and other functional groups. These steps often require the use of protecting groups to prevent unwanted side reactions.

    Final Assembly: The final steps involve the removal of protecting groups and the coupling of various fragments to form the complete molecule. This step often requires the use of coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize waste. Key steps include:

    Batch Processing: The synthesis is carried out in large batches to ensure consistency and scalability.

    Purification: The final product is purified using techniques such as chromatography and crystallization to ensure high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets all specifications.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The amino groups can undergo substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups. These derivatives are often studied for their potential biological activity.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent for various diseases.

    Biochemistry: It is used as a tool to study enzyme mechanisms and protein interactions.

    Industrial Chemistry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. Key pathways involved include:

    Enzyme Inhibition: The compound inhibits the activity of specific enzymes, leading to changes in metabolic pathways.

    Receptor Modulation: The compound binds to receptors and alters their signaling activity.

Comparison with Similar Compounds

This compound is unique due to its complex structure and multiple functional groups. Similar compounds include:

    (2R,3S,4S)-4-[[(4S)-4-[[(2S)-4-amino-2-[(3-hydroxy-2,4,6-trimethylheptanoyl)amino]-4-oxobutanoyl]amino]-7-(diaminomethylideneamino)-2,3-dihydroxyheptanoyl]amino]-N’-[(3R,9S,12S,15R,18R,21R,22R,25S)-3-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)-methoxymethyl]-10,22-dimethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20,24-octaoxo-23-oxa-1,4,7,10,13,16,19-heptazabicyclo[23.4.0]nonacosan-21-yl]-2,3-dimethylpentanediamide: This compound has a similar core structure but different functional groups.

    (2R,3S,4S)-4-[[(4S)-4-[[(2S)-4-amino-2-[(3-hydroxy-2,4,6-trimethylheptanoyl)amino]-4-oxobutanoyl]amino]-7-(diaminomethylideneamino)-2,3-dihydroxyheptanoyl]amino]-N’-[(3R,9S,12S,15R,18R,21R,22R,25S)-3-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)-methoxymethyl]-10,22-dimethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20,24-octaoxo-23-oxa-1,4,7,10,13,16,19-heptazabicyclo[23.4.0]nonacosan-21-yl]-2,3-dimethylpentanediamide: This compound has a similar core structure but different stereochemistry.

These comparisons highlight the uniqueness of the compound in terms of its structure and functional groups.

Properties

Molecular Formula

C75H125N21O23

Molecular Weight

1688.9 g/mol

IUPAC Name

(2R,3S,4S)-4-[[(4S)-4-[[(2S)-4-amino-2-[(3-hydroxy-2,4,6-trimethylheptanoyl)amino]-4-oxobutanoyl]amino]-7-(diaminomethylideneamino)-2,3-dihydroxyheptanoyl]amino]-N'-[(3R,9S,12S,15R,18R,21R,22R,25S)-3-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)-methoxymethyl]-10,22-dimethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20,24-octaoxo-23-oxa-1,4,7,10,13,16,19-heptazabicyclo[23.4.0]nonacosan-21-yl]-2,3-dimethylpentanediamide

InChI

InChI=1S/C75H125N21O23/c1-33(2)29-35(5)57(102)38(8)62(106)88-45(31-51(77)100)64(108)86-43(17-15-26-84-74(80)81)58(103)59(104)70(114)91-53(36(6)37(7)61(79)105)66(110)93-55-40(10)119-73(117)49-19-13-14-28-96(49)72(116)47(32-52(78)101)90-69(113)56(60(118-12)41-20-22-42(98)23-21-41)94-65(109)48(24-25-50(76)99)95(11)71(115)46(30-34(3)4)89-63(107)44(18-16-27-85-75(82)83)87-67(111)54(39(9)97)92-68(55)112/h20-23,33-40,43-49,53-60,97-98,102-104H,13-19,24-32H2,1-12H3,(H2,76,99)(H2,77,100)(H2,78,101)(H2,79,105)(H,86,108)(H,87,111)(H,88,106)(H,89,107)(H,90,113)(H,91,114)(H,92,112)(H,93,110)(H,94,109)(H4,80,81,84)(H4,82,83,85)/t35?,36-,37+,38?,39+,40+,43-,44+,45-,46-,47+,48-,49-,53-,54+,55+,56?,57?,58?,59?,60?/m0/s1

InChI Key

MFLVVHMXLFFREB-OZERTKLCSA-N

Isomeric SMILES

C[C@@H]1[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)NC(C(=O)N[C@@H](C(=O)N2CCCC[C@H]2C(=O)O1)CC(=O)N)C(C3=CC=C(C=C3)O)OC)CCC(=O)N)C)CC(C)C)CCCN=C(N)N)[C@@H](C)O)NC(=O)[C@H]([C@@H](C)[C@@H](C)C(=O)N)NC(=O)C(C([C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)C(C)C(C(C)CC(C)C)O)O)O

Canonical SMILES

CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N2CCCCC2C(=O)O1)CC(=O)N)C(C3=CC=C(C=C3)O)OC)CCC(=O)N)C)CC(C)C)CCCN=C(N)N)C(C)O)NC(=O)C(C(C)C(C)C(=O)N)NC(=O)C(C(C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(C)C(C(C)CC(C)C)O)O)O

Synonyms

neamphamide A

Origin of Product

United States

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